molecular formula C17H12ClNO B3841845 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE

2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE

Cat. No.: B3841845
M. Wt: 281.7 g/mol
InChI Key: AKEIVFVDSAWTES-UHFFFAOYSA-N
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Description

2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE is an organic compound with the molecular formula C17H12ClNO and a molecular weight of 281.744 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE typically involves the reaction of 2-naphthylamine with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the precise pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(1-NAPHTHYL)BENZAMIDE
  • 2-CHLORO-N-(2-METHYLNAPHTHYL)BENZAMIDE
  • 2-CHLORO-N-(2-ETHYLNAPHTHYL)BENZAMIDE

Uniqueness

2-CHLORO-N-(2-NAPHTHYL)BENZAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-naphthyl group may confer distinct properties compared to other benzamide derivatives .

Properties

IUPAC Name

2-chloro-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEIVFVDSAWTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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